
Gatifloxacin hydrochloride
Descripción general
Descripción
Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gatifloxacin hydrochloride involves multiple steps. One common method starts with the preparation of a boron difluoride chelate derivative, which is then reacted with 2-methyl piperazine in acetonitrile to form gatifloxacin . The reaction conditions typically involve an applied voltage of 18 kV, a flow rate of 0.5 mL/h, and a tip-to-collector distance of 10 cm during the electrospinning process .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product. The process involves rigorous quality control measures to detect and quantify any degradation products or impurities .
Análisis De Reacciones Químicas
Types of Reactions: Gatifloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Gatifloxacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Gatifloxacin can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidative Hydrolysis: This reaction is significant for the stability analysis of gatifloxacin, where oxidative conditions lead to substantial degradation.
Acidic and Basic Hydrolysis: These conditions are used to test the stability and degradation pathways of gatifloxacin.
Major Products Formed: The major products formed from these reactions include various degradation products that are analyzed using stability-indicating methods such as reversed-phase liquid chromatography .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Treatment of Bacterial Infections :
- Gatifloxacin hydrochloride is indicated for treating various infections including:
- Bacterial Conjunctivitis : It is commonly used as an ophthalmic solution to treat infections caused by susceptible strains such as Staphylococcus aureus and Haemophilus influenza .
- Acute Bacterial Exacerbation of Chronic Bronchitis : Gatifloxacin has shown effectiveness in managing respiratory infections .
- Gatifloxacin hydrochloride is indicated for treating various infections including:
- Agricultural Applications :
Antibacterial Efficacy
This compound has been shown to exhibit remarkable antibacterial activity in various studies:
- Minimum Inhibitory Concentration (MIC) : In laboratory settings, gatifloxacin demonstrated a MIC of 0.125 mg/L against Ralstonia solanacearum, with a significant reduction in bacterial viability at concentrations as low as 0.0625 mg/L .
- Biofilm Inhibition : The compound significantly inhibits biofilm formation, which is crucial for bacterial survival and resistance .
Case Studies
-
Case Study on Plant Pathogens :
- A study screened a library of microorganism-derived compounds for their antibacterial properties against Ralstonia solanacearum. This compound was identified as the most effective agent, leading to a 95% inhibition rate at optimal concentrations . This highlights its potential use in agricultural practices to combat bacterial diseases.
- Clinical Effectiveness in Ophthalmology :
Summary of Applications
Application Area | Specific Use Cases | Efficacy Evidence |
---|---|---|
Human Medicine | Bacterial conjunctivitis | Effective against strains like Staphylococcus aureus |
Acute bacterial exacerbation of chronic bronchitis | Proven efficacy in respiratory infections | |
Agriculture | Control of plant pathogens | Significant inhibition of Ralstonia solanacearum biofilms |
Treatment of bacterial diseases in crops | Effective suppression of disease development |
Mecanismo De Acción
Gatifloxacin hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary steps for DNA replication, transcription, and repair . By binding to these enzymes, gatifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Gatifloxacin hydrochloride is often compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and gemifloxacin:
Levofloxacin: Gatifloxacin is twice as active as levofloxacin against certain pathogens.
Moxifloxacin: Moxifloxacin is eight times as active as levofloxacin, but gatifloxacin has a broader spectrum of activity.
Uniqueness: this compound is unique due to its high oral bioavailability, broad-spectrum activity, and relatively low potential for causing photosensitivity reactions .
Actividad Biológica
Gatifloxacin hydrochloride, a fluoroquinolone antibiotic, exhibits significant antibacterial properties against a wide range of bacterial pathogens. Its mechanism of action primarily involves the inhibition of bacterial DNA replication by targeting topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for bacterial cell division and DNA maintenance. This article explores the biological activity of this compound, including its antibacterial efficacy, mechanisms, and clinical applications.
This compound disrupts bacterial DNA processes through the following mechanisms:
- Inhibition of DNA Gyrase : Gatifloxacin binds to DNA gyrase with a high affinity, preventing the untwisting necessary for DNA replication.
- Topoisomerase IV Inhibition : This enzyme is crucial for separating replicated DNA during cell division. By inhibiting this enzyme, gatifloxacin effectively halts bacterial proliferation.
This dual action makes gatifloxacin particularly effective against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotic classes.
Antibacterial Efficacy
Research indicates that this compound exhibits broad-spectrum antibacterial activity. Below are key findings from various studies:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Rate | Notes |
---|---|---|---|
Ralstonia solanacearum | 0.125 mg/L | 95% at 0.0625 mg/L | Effective against biofilm formation |
Pseudomonas syringae pv. tomato | 0.5 mg/L | >95% killed | Significant in suppressing disease development |
Xanthomonas campestris | 0.5 mg/L | >95% killed | Effective against plant pathogenic bacteria |
In a study conducted by Perry et al. (2002), gatifloxacin demonstrated a minimum inhibitory concentration (MIC) of 0.125 mg/L against R. solanacearum, highlighting its potential as an effective treatment for infections caused by this pathogen .
Clinical Applications
Gatifloxacin is clinically utilized in various formulations, particularly:
- Ophthalmic Solutions : Used to treat bacterial conjunctivitis caused by susceptible strains such as Staphylococcus aureus and Haemophilus influenzae.
- Inhalation Therapies : Recent advancements have focused on developing inhaled formulations for respiratory infections, aiming to deliver gatifloxacin directly to the lungs with reduced systemic exposure .
Case Studies and Research Findings
- Study on Phytopathogenic Bacteria :
- Inhalation Delivery Systems :
- Comparative Studies :
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
Record name | Gatifloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GATIFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Gatifloxacin hydrochloride?
A: this compound belongs to the fluoroquinolone class of antibiotics. It exerts its antibacterial action by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , ] By binding to these enzymes, this compound disrupts DNA supercoiling and separation, leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H22F2N4O4 • HCl. Its molecular weight is 400.8 g/mol (free base) and 437.3 g/mol (hydrochloride salt). [, ]
Q3: What are some common analytical techniques employed for quantifying this compound?
A: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for determining the concentration of this compound in various matrices, including pharmaceuticals, biological samples, and environmental samples. [, , , , ]
Q4: What are the potential benefits of incorporating this compound into polymeric nanofibers for drug delivery?
A: Encapsulating this compound within polymeric nanofibers, specifically sodium alginate/polyvinyl alcohol (SA/PVA) composites, offers a promising strategy for controlled drug release. [, ] This approach has demonstrated sustained drug release profiles, with approximately 90% of the drug released within 6 hours and continued release over 24 hours. [, ] This controlled release characteristic makes it particularly suitable for applications like wound healing.
Q5: Has this compound shown efficacy in treating specific infections?
A: Clinical studies have demonstrated the effectiveness of this compound in treating various bacterial infections, including respiratory and urinary tract infections. [, ] One study highlighted its efficacy in decontaminating donor corneas, particularly against common pathogens like Pseudomonas spp. and Coagulase-negative Staphylococci. []
Q6: What are the relative bioavailabilities of this compound capsules compared to tablets?
A: A study comparing the pharmacokinetics of this compound capsules and tablets in healthy volunteers found no significant differences in key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC). [] The relative bioavailability of the capsules was determined to be 106.3%, indicating bioequivalence between the two formulations. []
Q7: Have any alternative salts of Gatifloxacin been explored for pharmaceutical applications?
A: Research has investigated the pharmacokinetics of Gatifloxacin mesylate tablets, revealing similarities to this compound. [] Gatifloxacin mesylate demonstrated favorable characteristics like rapid absorption, high bioavailability, and a prolonged mean retention time. []
Q8: Are there any known challenges related to the stability of this compound formulations?
A: While this compound is generally considered stable under recommended storage conditions, research has shown that temperature can impact its stability in injection form. [] Furthermore, the formation of visible foreign bodies in this compound injection has been linked to specific temperature and pH ranges. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.